2-Amino-N-ethyl-2-methylpropanamide hydrochloride

描述

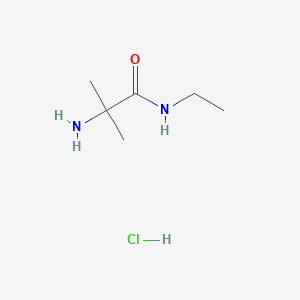

2-Amino-N-ethyl-2-methylpropanamide hydrochloride (CAS: 1220039-29-1) is a tertiary amine hydrochloride derivative characterized by a branched carbon backbone with an ethyl and methyl substituent on the amide nitrogen. Its molecular formula is C₇H₁₆ClN₂O, and it is marketed as an industrial-grade compound (99% purity) for applications in pharmaceutical intermediates, agrochemicals, and fine chemicals . The compound’s structure (Fig. 1) features a propanamide core with amino and ethyl-methyl groups, conferring moderate polarity and solubility in polar solvents like water or ethanol.

属性

IUPAC Name |

2-amino-N-ethyl-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4-8-5(9)6(2,3)7;/h4,7H2,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCJLJKPQHAPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-29-1 | |

| Record name | Propanamide, 2-amino-N-ethyl-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Amidation of Amino Acid Derivative

A common approach is amidation of a protected 2-amino-2-methylpropanoic acid derivative with ethylamine or an ethylamine equivalent:

- Starting material: (S)-2-Amino-2-methylpropanoic acid or its activated derivative (e.g., acid chloride or ester).

- Activation: Use of coupling reagents such as N,N’-Dicyclohexylcarbodiimide (DCC) or carbodiimide-mediated coupling (e.g., EDC/HOBt) facilitates amide bond formation.

- Reaction conditions: Typically carried out in anhydrous solvents (e.g., dichloromethane or DMF) at 0-25°C to minimize racemization.

- Outcome: Formation of 2-amino-N-ethyl-2-methylpropanamide intermediate.

Alkylation Route

Alternatively, the amide nitrogen can be alkylated post-amidation:

- Intermediate: 2-amino-2-methylpropanamide.

- Alkylating agent: Ethyl iodide or ethyl bromide.

- Base: Sodium hydride or potassium carbonate to deprotonate the amide nitrogen.

- Solvent: Polar aprotic solvents such as DMF.

- Temperature: Controlled at ambient to 50°C.

- Result: N-ethylation to yield 2-amino-N-ethyl-2-methylpropanamide.

Formation of Hydrochloride Salt

- Treatment of the free base with hydrochloric acid (HCl) gas or aqueous HCl in ethanol or ethereal solvents.

- Controlled pH titration ensures stoichiometric conversion to the hydrochloride salt.

- Recrystallization from ethanol/water mixtures (e.g., 3:1 v/v) yields pure crystalline hydrochloride salt.

Industrial Scale Considerations

- Batch vs. Continuous Flow: Industrial synthesis may employ continuous flow reactors for amidation and alkylation steps to improve efficiency and reproducibility.

- Purification: Crystallization and chromatographic techniques (e.g., silica gel chromatography, recrystallization) ensure high purity (>98%).

- Quality control: High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IC) verifies enantiomeric purity (>99.5%).

Related Preparation Methods from Literature

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Amidation of (S)-2-Aminopropanoic acid derivative with ethylamine | DCC or EDC coupling, 0-25°C, anhydrous solvent | Minimizes racemization, yields amide intermediate |

| 2 | N-ethylation of amide nitrogen | Alkylation with ethyl iodide, base (NaH), DMF, RT-50°C | Alternative to direct amidation with ethylamine |

| 3 | Hydrochloride salt formation | HCl gas bubbling or aqueous HCl in ethanol, pH control | Produces stable, crystalline hydrochloride salt |

| 4 | Purification | Recrystallization from ethanol/water (3:1 v/v) | Achieves >98% purity and high enantiomeric excess |

Research Findings and Optimization

- Enantiomeric Purity: Use of chiral starting materials and mild reaction conditions is critical to preserve stereochemistry.

- Yield: Amidation yields typically exceed 70%, with overall yields around 50-60% after purification.

- Reaction Time: Amidation reactions require 6–24 hours for completion, with stirring at controlled temperatures (0–30°C) to optimize selectivity.

- Solvent System: Alcohol-water mixtures with mass ratios around 5:1 have been shown to improve reaction outcomes in related amine salt formations.

- pH Control: Adjusting pH to 9-10 during workup improves isolation of free base intermediates prior to salt formation.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Temperature (Amidation) | 0–25°C | Controls racemization, reaction rate |

| Reaction Time | 6–24 h | Ensures complete conversion |

| Solvent | Anhydrous DCM, DMF, or alcohol/water (5:1) | Solubility and reaction medium |

| Coupling Reagent | DCC, EDC/HOBt | Activation efficiency |

| Base for Alkylation | NaH, K2CO3 | Deprotonation efficiency |

| pH for Salt Formation | 1–2 (acidic) for HCl salt | Salt crystallization and stability |

| Purity | >98% (HPLC) | Product quality |

| Enantiomeric Excess | >99% | Biological activity and regulatory compliance |

化学反应分析

Types of Reactions

2-Amino-N-ethyl-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Amides and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the reagents used.

科学研究应用

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. It may act as a ligand in receptor binding studies and has shown promise in modulating enzyme activities relevant to various diseases. Its unique structure allows it to interact selectively with specific molecular targets, which can lead to significant biological effects.

Case Study - Enzyme Modulation : A study demonstrated that 2-Amino-N-ethyl-2-methylpropanamide hydrochloride could inhibit specific enzymes involved in metabolic pathways, suggesting its potential use in metabolic disorders.

Biological Research

In biological settings, the compound serves as a probe for studying enzyme activity and receptor interactions. Its ability to bind effectively to neurotransmitter receptors indicates potential applications in developing treatments for neurological conditions.

Case Study - Receptor Interaction : Research indicated that this compound binds to certain neurotransmitter receptors, providing insights into its pharmacological potential and paving the way for new therapeutic strategies.

Industrial Applications

In industrial contexts, this compound can be used as an intermediate in the production of pharmaceuticals and other chemical products. Its synthesis can be optimized using continuous flow reactors for better yield and efficiency.

作用机制

The mechanism of action of 2-Amino-N-ethyl-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The pathways involved in its mechanism of action include enzyme inhibition and receptor binding .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-N-ethyl-2-methylpropanamide hydrochloride with five structurally related compounds, emphasizing molecular features, physicochemical properties, and applications.

2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide Dihydrochloride (CAS: 1219957-57-9)

- Molecular Formula : C₈H₂₁Cl₂N₃O

- Structural Differences: Incorporates a dimethylaminoethyl group instead of a simple ethyl substituent. The dihydrochloride form increases ionic character.

- Properties : Higher molecular weight (246.18 g/mol vs. ~182.67 g/mol for the target compound) and enhanced water solubility due to additional protonatable amines .

(RS)-2-Ethylamino-N-(2-methylphenyl)propanamide Hydrochloride (CAS: 35891-75-9)

- Molecular Formula : C₁₂H₁₈ClN₂O

- Properties : Reduced solubility in water compared to the target compound due to hydrophobic aromaticity. Higher melting point (~200°C estimated) .

- Applications : Used as a pharmaceutical impurity reference standard, indicating its role in quality control for drug synthesis .

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride

- Molecular Formula : C₁₁H₁₅ClFN₂O

- Structural Differences : Contains a fluorinated benzyl group, enhancing electronegativity and metabolic stability.

- Properties: Increased lipophilicity (logP ~1.8 vs.

- Applications : Explored in neuropharmacology and agrochemical development for its fluorinated aromatic moiety .

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7)

- Molecular Formula : C₅H₁₃Cl₂N₃O

- Structural Differences : Linear pentanamide backbone with two primary amines, contrasting with the branched tertiary amine of the target compound.

- Properties : Higher basicity (pKa ~9–10 for primary amines) and hydrogen-bonding capacity, favoring crystalline solid formation .

- Applications: Limited to niche synthetic intermediates due to uncharacterized toxicological profiles .

2-(N,N-Diisopropylamino)ethyl Chloride Hydrochloride (CAS: 4261-68-1)

- Molecular Formula : C₈H₁₈Cl₂N

- Structural Differences: Bulky diisopropyl groups on the aminoethyl chain create steric hindrance.

- Properties : Lower solubility in polar solvents and reduced reactivity in nucleophilic substitutions compared to the target compound .

- Applications: Precursor in organophosphate synthesis, highlighting its utility in agrochemical manufacturing .

Comparative Data Table

生物活性

2-Amino-N-ethyl-2-methylpropanamide hydrochloride (C₆H₁₅ClN₂O) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a simple amine derivative, characterized by the presence of an amine functional group and an amide bond. Its molecular structure is conducive to various biological interactions, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅ClN₂O |

| Molecular Weight | 162.66 g/mol |

| Solubility | Soluble in water |

| Melting Point | 150-155 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, although detailed pharmacological studies are still necessary to confirm these effects .

Interaction Studies

Initial research indicates that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Techniques such as molecular docking and binding assays are essential for elucidating these interactions fully .

Analgesic Properties

The analgesic potential of this compound has been hypothesized based on its structural characteristics. Compounds with similar amine functionalities have shown promise in pain relief models, indicating that this compound may also possess similar effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds within the same structural family as this compound:

- Study on Antiproliferative Activity : Research on azaindole derivatives revealed significant antiproliferative activity against various human cancer cell lines, suggesting a broader class effect that may include this compound .

- Inhibition Studies : A study demonstrated that compounds with similar amine structures could inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer growth and inflammation .

- Pharmacokinetic Interactions : Investigations into drug-drug interactions highlighted that structurally related compounds could modulate the activity of cytochrome P450 enzymes, impacting the metabolism of concurrent medications .

常见问题

Q. What are the optimal reaction conditions for synthesizing 2-Amino-N-ethyl-2-methylpropanamide hydrochloride to maximize yield and purity?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a precursor like 2-amino-N-ethylpropanamide with hydrochloric acid under controlled pH (4–5) and temperature (40–60°C) can yield the hydrochloride salt. Optimize purity by using inert atmospheres (N₂/Ar) to prevent oxidation, and employ recrystallization with ethanol/water mixtures. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: Use a combination of:

- ¹H/¹³C NMR to confirm the presence of ethyl, methyl, and amide groups.

- FT-IR to identify N-H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹).

- Mass spectrometry (ESI-MS) for molecular weight verification (e.g., [M+H⁺] peak at m/z 179.6).

Cross-reference with PubChem or ECHA databases for spectral validation .

Q. How does the hydrochloride salt form influence the compound's solubility and stability in aqueous solutions?

- Methodological Answer: The hydrochloride salt enhances water solubility due to ionic dissociation. For stability testing:

- Conduct pH-dependent solubility studies (pH 3–7.4) using UV-Vis spectroscopy.

- Assess thermal stability via TGA/DSC to determine decomposition thresholds (>150°C).

- Store lyophilized samples at -20°C under desiccation to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

- Methodological Answer: Address discrepancies by:

- Replicating assays under standardized conditions (e.g., cell lines, buffer composition).

- Validating target interactions using orthogonal methods (e.g., SPR for binding kinetics, in silico docking for receptor affinity).

- Performing meta-analyses to identify confounding variables (e.g., impurity profiles, solvent effects) .

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer: Use density functional theory (DFT) to model reaction pathways and transition states. For example:

- Simulate nucleophilic attack mechanisms at the amide carbonyl group.

- Predict regioselectivity in substitution reactions using Fukui indices.

Validate predictions with small-scale exploratory syntheses and LC-MS monitoring .

Q. What experimental approaches are used to investigate the compound's interaction with neurotransmitter receptors, and how are conflicting binding affinity data reconciled?

- Methodological Answer: Employ radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin/dopamine receptors) to measure IC₅₀ values. For conflicting

- Compare assay conditions (e.g., membrane preparation methods, GTPγS inclusion).

- Use patch-clamp electrophysiology to assess functional modulation in neuronal models.

Cross-correlate with in vivo microdialysis studies to contextualize pharmacological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。